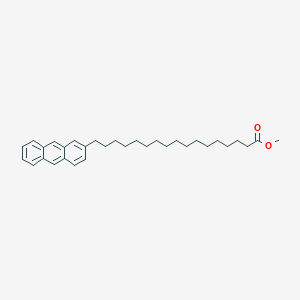

Methyl 17-(anthracen-2-yl)heptadecanoate

Beschreibung

Methyl 17-(anthracen-2-yl)heptadecanoate is a synthetic fatty acid methyl ester (FAME) derivative characterized by an anthracene moiety substituted at the 17th carbon of a heptadecanoic acid backbone. This compound combines the hydrophobic properties of a long-chain fatty acid ester with the aromatic stability and π-conjugation of anthracene, making it of interest in materials science and pharmaceutical research.

Eigenschaften

CAS-Nummer |

88229-62-3 |

|---|---|

Molekularformel |

C32H44O2 |

Molekulargewicht |

460.7 g/mol |

IUPAC-Name |

methyl 17-anthracen-2-ylheptadecanoate |

InChI |

InChI=1S/C32H44O2/c1-34-32(33)21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-18-27-22-23-30-25-28-19-16-17-20-29(28)26-31(30)24-27/h16-17,19-20,22-26H,2-15,18,21H2,1H3 |

InChI-Schlüssel |

NUGNDFIVUPDDNG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-(anthracen-2-yl)heptadecanoate typically involves the esterification of 17-(anthracen-2-yl)heptadecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 17-(anthracen-2-yl)heptadecanoate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: 17-(anthracen-2-yl)heptadecanol.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 17-(anthracen-2-yl)heptadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of Methyl 17-(anthracen-2-yl)heptadecanoate involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the ester group can undergo hydrolysis, releasing the active acid form which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl heptadecanoate and their substituents:

Key Observations:

- Stability : Anthracene’s extended conjugation may improve UV stability compared to naphthalene derivatives .

- Analytical Behavior: Methyl heptadecanoate (C17:0) elutes at 29 min in GC analysis (Method IP 585), while longer-chain or aromatic-substituted analogs (e.g., C18:0 at 35 min) show increased retention times . Methyl 17-(anthracen-2-yl)heptadecanoate would likely exhibit even longer retention due to higher molecular weight.

Methyl Heptadecanoate (C17:0)

- Role in Microbiology : Content is regulated by the CsSCS7 gene in fungi, suggesting its importance in mid-long-chain fatty acid metabolism .

- Industrial Use : A standard in biodiesel quality control and food analysis .

Aromatic-Substituted Derivatives

- Naphthalene Derivatives : Used in hydrophobic polymer coatings; their octahydro-tetramethylnaphthalene substituents enhance thermal stability .

Methyl 17-(Anthracen-2-yl)heptadecanoate

- Hypothetical Applications :

- Fluorescent Tagging : Anthracene’s fluorescence could enable tracking in biological systems.

- Drug Delivery : Enhanced hydrophobicity may improve carrier efficiency for lipophilic drugs.

- Limitations: No direct toxicity or metabolic data are available; safety assessments would require extrapolation from simpler FAMEs .

Data Gaps and Research Needs

- Ecotoxicity: While methyl heptadecanoate is classified as non-hazardous , aromatic derivatives may pose environmental risks due to persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.